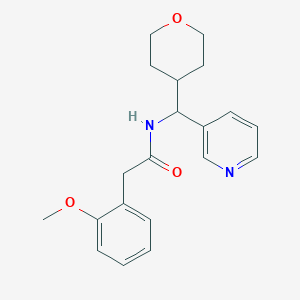

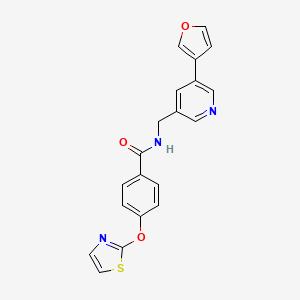

![molecular formula C20H17N5O B2425936 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1164550-65-5](/img/structure/B2425936.png)

3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds . These compounds have been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the design and creation of a hydrazone moiety . The specific synthesis process for “3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Antiproliferative Activity Against Cancer Cells

The compound has been investigated for its antiproliferative activity against cancer cell lines. In a study, several derivatives of [1,2,3]triazolo[4,5-d]pyrimidine, including this compound, were synthesized and evaluated. Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. It had an IC50 value of 0.85 μM against MGC-803 cancer cells and 56.17 μM against GES-1 normal cells. Mechanistic studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway .

LSD1 (Lysine-Specific Demethylase 1) Inhibition

LSD1 plays a crucial role in regulating lysine methylation. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignancies. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 inhibitors. These inhibitors could potentially suppress cancer cell proliferation and migration. Further studies are needed to explore the specific effects of this compound on LSD1 .

EGFR (Epidermal Growth Factor Receptor) Inhibition

Novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine-linked 1,2,3-triazoles have been developed with promising inhibitory activity against EGFR proteins. These compounds hold potential as anticancer agents against MCF-7 and A-549 cancer cells. The EGFR pathway is critical in cancer cell growth and survival, making this application particularly relevant .

Synthesis of 1,2,3-Triazolo[4,5-d]pyrimidin-7-ones

The compound can serve as a precursor for the synthesis of 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. These derivatives exhibit diverse biological activities and are of interest in drug discovery. The synthetic methods involve reactions with phosphorus oxochloride or triethyl orthoacetate, leading to mono- or disubstituted products .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various proteins and enzymes involved in cellular processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

Similar compounds have been known to exhibit antiproliferative activity against several cancer cell lines .

Direcciones Futuras

The future directions for the study of “3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” and related compounds could involve further exploration of their antiproliferative activity against various cancer cell lines. Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and safety could be beneficial .

Propiedades

IUPAC Name |

3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFGHJBIFXHSBR-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2425863.png)

![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)

![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)

![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)

![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)